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tert-Butylstyrene

Monomer volatility Flash point safety VOC emissions

tert-Butylstyrene (TBS, predominantly the para-isomer, CAS 1746-23-2, with CAS 25338-51-6 designating the mixed-isomer or polymeric form) is a ring-alkylated styrenic monomer (C₁₂H₁₆, MW 160.26 g/mol) in which a bulky tert-butyl group occupies the para-position of the aromatic ring. It is manufactured commercially by Deltech Corporation as a high-purity monomer (≥99.2% assay, ~95% para / 5% meta isomer distribution) and stabilized with 40–50 ppm p-tert-butylcatechol (TBC).

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 25338-51-6
Cat. No. B8327755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylstyrene
CAS25338-51-6
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C=CC1=CC=CC=C1
InChIInChI=1S/C12H16/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3
InChIKeyDXIJHCSGLOHNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butylstyrene (CAS 25338-51-6): Technical Baseline for Scientific Procurement and Formulation Screening


tert-Butylstyrene (TBS, predominantly the para-isomer, CAS 1746-23-2, with CAS 25338-51-6 designating the mixed-isomer or polymeric form) is a ring-alkylated styrenic monomer (C₁₂H₁₆, MW 160.26 g/mol) in which a bulky tert-butyl group occupies the para-position of the aromatic ring [1]. It is manufactured commercially by Deltech Corporation as a high-purity monomer (≥99.2% assay, ~95% para / 5% meta isomer distribution) and stabilized with 40–50 ppm p-tert-butylcatechol (TBC) . TBS serves as a higher-performance substitute for conventional styrene in emulsion polymers, unsaturated polyester resins, adhesives, and specialty copolymers, with differentiation arising from its significantly reduced vapor pressure, elevated flash point, enhanced copolymer hydrophobicity, and a homopolymer glass transition temperature (Tg) approximately 30°C above that of polystyrene [2][3].

Why Styrene, Vinyltoluene, or p-Methylstyrene Cannot Simply Replace tert-Butylstyrene in Performance-Critical Formulations


Although styrene, vinyltoluene (VT), and p-methylstyrene (PMS) all belong to the styrenic monomer family and can undergo similar free-radical or ionic polymerization chemistries, their substitution for TBS without reformulation leads to measurable performance deficits across multiple dimensions. The tert-butyl substituent is not merely a larger alkyl group; it introduces a combination of steric bulk and electron-donating character that simultaneously reduces monomer volatility (by ~25-fold vs. styrene), suppresses UV-induced photooxidative yellowing through steric hindrance of radical attack on the aromatic ring, and raises copolymer Tg while imparting hydrocarbon solubility to the homopolymer—a property absent in polystyrene [1][2]. In coating applications, TBS-containing emulsions formulated to the same Tg as styrene, VT, or PMS controls produce films with substantially higher pendulum hardness, faster hardness development, and markedly superior water resistance (blush, spot, and soak tests), demonstrating that the performance advantage is not simply a Tg effect but arises from specific copolymer morphology and hydrophobicity contributions of the tert-butyl group [3]. In catalytic ethene copolymerization, the sigma-donating tert-butyl substituent destabilizes the dormant benzylic intermediate that otherwise poisons styrene polymerization, enabling productive copolymerization with catalyst systems that are entirely inactive toward styrene [4].

tert-Butylstyrene (TBS) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Styrenic Analogs


Monomer Vapor Pressure and Flash Point: ~25-Fold Lower Volatility and ~50°C Higher Flash Point vs. Styrene Reduces EHS Regulatory Burden

TBS exhibits a vapor pressure of 0.18 mmHg at 20°C [1], compared to styrene's vapor pressure of approximately 6 hPa (≈4.5 mmHg) at 20°C , representing an approximately 25-fold reduction in equilibrium vapor-phase monomer concentration. Correspondingly, TBS has a closed-cup flash point of 81°C , approximately 50°C higher than styrene's closed-cup flash point of 31–32°C . Furthermore, TBS is explicitly not classified as a listed air toxic under U.S. environmental regulations, whereas styrene is regulated as a Hazardous Air Pollutant (HAP) under the Clean Air Act [2].

Monomer volatility Flash point safety VOC emissions Industrial hygiene Regulatory compliance

Ethene Copolymerization Catalyst Compatibility: Zirconium Catalysts Inactive for Styrene Become Highly Productive with TBS

Zirconium salicylaldimine catalysts that are entirely incapable of copolymerizing ethene with styrene become remarkably active and selective for ethene-co-TBS production via a single-site mechanism [1]. The sigma-donating effect of the tert-butyl substituent destabilizes the dormant benzylic species formed after 2,1-insertion, which otherwise poisons the catalyst in styrene copolymerization [2]. Using a standard constrained geometry catalyst (CGC), TBS-alt-E copolymer (44% TBS incorporation, no sequential TBS units) was produced at a productivity of 1.15 × 10⁶ g/(mol·Ti·bar·E·h) with an unusually low TBS concentration of only 0.7 M [2]. Under identical conditions, styrene yields dramatically lower incorporation and overall productivity due to persistent catalyst dormancy. The resulting ethene-co-TBS polymers are essentially monodisperse and represent a new polymer class inaccessible with styrene [1].

Metallocene catalysis Ethylene-styrene copolymers Single-site polymerization Comonomer incorporation Catalyst productivity

Homopolymer Tg and Ethylene-Copolymer Tg Ranking: Poly(TBS) Tg ≈ 130°C vs. Polystyrene Tg ≈ 100°C; Tg Order BSt > VN > MSt = St in Ethylene Copolymers

The bulk homopolymer of 4-tert-butylstyrene (PtBS) exhibits a glass transition temperature (Tg) of approximately 130°C as measured by DSC [1][2], compared to atactic polystyrene's Tg of approximately 100°C [3], a ~30°C (30%) elevation. In ethylene-substituted styrene copolymers synthesized with the same constrained geometry catalyst system, the Tg order was experimentally determined as: poly(ethylene-co-BSt) > poly(ethylene-co-VN) > poly(ethylene-co-MSt) ≈ poly(ethylene-co-St), where BSt = p-tert-butylstyrene, VN = 2-vinylnaphthalene, MSt = p-methylstyrene [4]. The substituent on the styrene monomer did not affect the monomer reactivity ratio with ethylene, meaning the Tg advantage is achieved without altering copolymer composition control [4]. Additionally, in PptBuSt-co-indene triblock copolymers, a single glassy transition Tg of +165°C was observed, intermediate between the two homopolymer Tg values [5].

Glass transition temperature Thermomechanical properties Ethylene-styrene copolymers Homopolymer Tg DSC analysis

Water Resistance in Emulsion Coatings: TBS Outperforms Styrene, VT, PMS, and All-Acrylic Controls Across Spot, Blush, and Soak Tests

In a comprehensive comparative study of emulsion polymers formulated to equivalent Tg using styrene (ST), vinyltoluene (VT), p-methylstyrene (PMS), and 4-tert-butylstyrene (TBS), TBS-containing copolymers demonstrated the highest water resistance across three independent test methods [1]. In the water spot test, TBS was 'the most resistant' among all styrenic and acrylic controls, with all-acrylic coatings swelling and wrinkling upon water exposure [1]. In the quantitative blush test (immersion in water with CIELAB L* colorimetric measurement of whitening), TBS was 'clearly the most resistant'—superior to ST, VT, PMS, and two all-acrylic competitors, the latter of which developed visible blisters [1]. TBS blush resistance was comparable to a self-crosslinking VeoCryl (VeoVa 10) commercial hydrophobic emulsion [1]. In water soak/absorption testing (ASTM D570/D471), TBS produced the highest degree of hydrophobicity increase, with the lowest water absorption and highest contact angle among all substituted styrenic and all-acrylic formulations tested [1].

Water resistance Hydrophobic coatings Blush resistance Water absorption Emulsion polymers

UV Resistance in Clear and Pigmented Coatings: TBS-Based Polymers Match All-Acrylic Performance; VT and PMS Show Pronounced Yellowing

In QUV accelerated weathering tests (ASTM G154) on both clear and white-gloss pigmented DTM coatings, TBS-containing copolymer emulsions demonstrated 'robust resistance to UV exposure comparable to all-acrylic polymers,' which are the industry benchmark for non-yellowing exterior durability [1]. In contrast, VT- and PMS-containing polymers showed 'more pronounced yellowing in both white gloss DTM1 formula and WP clear coatings,' and both 'discolored more than ST because of electron density donation by alkyl substituents on the aromatic ring' [1]. The mechanistic basis for TBS's superior UV stability is the steric hindrance provided by the bulky tert-butyl group, which physically shields the aromatic ring from radical attack during photooxidation, an effect that overcomes the electron-donating character that would otherwise accelerate degradation [1].

UV resistance Photooxidation Coating weatherability Yellowing CIELAB color stability

Isoprene Copolymerization Gradient Architecture Control: p-tBS Produces the Steepest Composition Gradient Among All p-Alkylstyrenes Tested

In the statistical anionic copolymerization of isoprene with a series of p-alkylstyrenes (p-ethyl-, p-isopropyl-, and p-tert-butylstyrene) initiated by sec-butyllithium in cyclohexane, in situ ¹H NMR kinetics revealed reactivity ratios of r_I = 19.8, r_p-tBS = 0.022 [1]. The isoprene reactivity ratio of ~19.8 is substantially larger than that for isoprene-styrene copolymerization under comparable conditions (r_I ≈ 12.8, r_S ≈ 0.051) [2], indicating a more extreme disparity in comonomer incorporation rates and consequently a steeper compositional gradient along the polymer chain. Critically, the rate of crossover from a polyisoprenyllithium chain end to a p-alkylstyrene unit relative to alkylstyrene homopolymerization (k_IS/k_SS × 10³) decreases in the order: p-MS (19.1) > p-ES (11.3) > p-iPS (5.71) ≈ p-tBS (5.63) [1]. The lowest k_IS/k_SS value for p-tBS supports the most pronounced gradient (most 'block-like') architecture among the series, as evidenced by the increasingly bimodal character of molecular weight distributions and higher dispersity [1].

Reactivity ratios Tapered block copolymers Anionic polymerization Compositional gradient Thermoplastic elastomers

High-Value Application Scenarios for tert-Butylstyrene Where Quantitative Differentiation Drives Procurement Decisions


Low-VOC and Non-HAP Reactive Diluent for Unsaturated Polyester Resin (UPR) Formulations Requiring Regulatory Compliance

For manufacturers of sheet molding compounds (SMC), bulk molding compounds (BMC), and open-mold spray-up/lay-up UPR composites who face tightening VOC and HAP emissions regulations on styrene, TBS serves as a drop-in reactive diluent with a vapor pressure of 0.18 mmHg at 20°C (vs. ~4.5 mmHg for styrene) and a flash point of 81°C (vs. 31–32°C for styrene) [6]. TBS is not classified as a listed air toxic, avoiding many environmental use requirements applicable to styrene . Critically, TBS exhibits low volume shrinkage on polymerization (~7.0%) compared to typical unsaturated polyester-styrene systems (7–12% volume shrinkage) [9], and permits higher operating temperatures for reduced viscosity, faster cycle times, and elimination of mold scum . The resulting TBS/UPR resins show improved heat distortion temperature and corrosion resistance .

High-Hardness, UV-Stable Waterborne Architectural and Industrial Maintenance Coatings Based on Styrene-Acrylic Chemistry

For coating formulators targeting direct-to-metal (DTM), wood primer, and concrete sealer applications, TBS-containing styrene-acrylic emulsions formulated to equivalent Tg produce films with notably higher pendulum hardness and faster hardness development than styrene, VT, or PMS controls [6]. TBS uniquely matches the UV resistance of all-acrylic benchmark products, which VT and PMS fail to achieve due to photooxidative yellowing [6]. Simultaneously, TBS delivers exceptional water resistance—measured as the lowest water absorption and highest contact angle in 24-hr soak (ASTM D570) and 1-week immersion (ASTM D471) tests, outperforming all-acrylic self-crosslinking and VeoVa-based commercial emulsions [6]. Two TBS-based emulsions evaluated in wood primer applications demonstrated 'exceptional sandability and good waterborne topcoat hold-out after recoating' [6].

Ethene-Co-Styrenic Copolymer Synthesis Using Readily Available Zirconium Single-Site Catalysts

Research groups and pilot-scale operations seeking to produce ethene-co-styrenic copolymers (a commercially elusive polymer class due to catalyst incompatibility with styrene) can employ TBS with widely available zirconium salicylaldimine or constrained geometry catalysts that are inactive toward styrene homopolymerization [6]. With a constrained geometry catalyst, ethene/TBS copolymerization achieves a productivity of 1.15 × 10⁶ g/(mol·Ti·bar·E·h) at only 0.7 M TBS feed, producing essentially alternating copolymers (44% TBS, no sequential TBS units) . This represents a unique entry point to a new class of monodisperse polyolefin materials with tunable aromatic content, inaccessible via direct styrene copolymerization with these catalyst families [6].

Tapered Block Copolymer Synthesis with Maximized Compositional Gradient for Thermoplastic Elastomer and Adhesive Applications

Polymer chemists designing living anionic gradient or tapered block copolymers can exploit p-tert-butylstyrene's uniquely low crossover rate constant (k_IS/k_SS = 5.63 × 10⁻³) in isoprene copolymerization—the lowest among all p-alkylstyrenes evaluated [6]. This produces the most pronounced gradient architecture, with an isoprene reactivity ratio (r_I = 19.8) that is 1.55-fold higher than the isoprene-styrene system (r_I ≈ 12.8) . For pressure-sensitive adhesive formulations, partial replacement of styrene with TBS in butadiene-styrene block copolymers reduced formulation viscosity from 8,600 cP to as low as 114–122 cP while preserving probe tack and shear adhesion performance . Furthermore, poly(TBS) homopolymer (Tg ≈ 130°C) is soluble in aliphatic hydrocarbons, unlike polystyrene, enabling solution-processing routes and homogeneous catalyst support applications not feasible with polystyrene [9].

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